Product packaging for 3,4-Bis(4-methoxyphenyl)pyridine(Cat. No.:CAS No. 15638-13-8)

3,4-Bis(4-methoxyphenyl)pyridine

Cat. No.: B096359
CAS No.: 15638-13-8
M. Wt: 291.3 g/mol
InChI Key: CALOXAPFTBECJM-UHFFFAOYSA-N
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Description

3,4-Bis(4-methoxyphenyl)pyridine is a specialized pyridine derivative of high interest in chemical and pharmaceutical research. This compound features a pyridine core substituted with two 4-methoxyphenyl groups, a structural motif known to contribute to biological activity in various compound classes . Pyridine derivatives are frequently explored as key scaffolds in medicinal chemistry for the development of kinase inhibitors . Related structural analogs have demonstrated potential in anticancer research, with mechanisms of action that can include the induction of cell cycle arrest and apoptosis . In synthetic chemistry, such bis-aryl pyridines can serve as important intermediates or precursors in the development of more complex molecular architectures . Researchers value this compound for its potential application in drug discovery programs and material science. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO2 B096359 3,4-Bis(4-methoxyphenyl)pyridine CAS No. 15638-13-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15638-13-8

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

3,4-bis(4-methoxyphenyl)pyridine

InChI

InChI=1S/C19H17NO2/c1-21-16-7-3-14(4-8-16)18-11-12-20-13-19(18)15-5-9-17(22-2)10-6-15/h3-13H,1-2H3

InChI Key

CALOXAPFTBECJM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C=NC=C2)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NC=C2)C3=CC=C(C=C3)OC

Synonyms

3,4-Bis(p-methoxyphenyl)pyridine

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4 Bis 4 Methoxyphenyl Pyridine

Retrosynthetic Analysis of the 3,4-Diarylpyridine Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. wikipedia.orgias.ac.in For the 3,4-diarylpyridine core of 3,4-Bis(4-methoxyphenyl)pyridine, several retrosynthetic disconnections can be envisioned, leading to various synthetic strategies.

A primary disconnection strategy for the pyridine (B92270) ring involves breaking the C-N and C-C bonds that form the heterocyclic ring. lakotalakes.comadvancechemjournal.com This approach often leads back to acyclic precursors that can be assembled through condensation reactions. For a 3,4-diarylpyridine, this could involve precursors such as dicarbonyl compounds, enamines, and ammonia (B1221849) or an ammonia equivalent. lakotalakes.com

Another key retrosynthetic approach focuses on the formation of the aryl-pyridine bonds. This suggests the use of cross-coupling reactions, where a pre-formed pyridine ring bearing appropriate functional groups (e.g., halides) is coupled with arylating agents.

Pyridine Ring Formation Strategies Applicable to this compound

The construction of the pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies can be broadly categorized into multicomponent cyclocondensation reactions and metal-catalyzed cyclization and annulation protocols.

Multicomponent Cyclocondensation Reactions.wikipedia.orgresearchgate.netacs.orgorganic-chemistry.orgtandfonline.comtandfonline.comyoutube.com

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. frontiersin.orgnih.gov These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate molecular diversity. frontiersin.org

Modified Hantzsch-Type Pyridine Syntheses.organic-chemistry.orgtandfonline.com

The classical Hantzsch pyridine synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.orgyoutube.comwikipedia.orgchemtube3d.com This method has been a mainstay for the synthesis of symmetrically substituted pyridines. chemtube3d.com

For the synthesis of unsymmetrically substituted pyridines like this compound, modified Hantzsch-type syntheses are required. These modifications often involve the stepwise reaction of the components to control the regioselectivity. For instance, a Knoevenagel condensation product can be formed first, which then reacts with an enamine to construct the dihydropyridine (B1217469) ring. organic-chemistry.org

Recent advancements have focused on developing more environmentally friendly and efficient protocols, including the use of microwave irradiation, ionic liquids, and various catalysts to improve yields and reaction times. tandfonline.comwikipedia.org

Catalyst/Condition Description Reference
p-Toluenesulfonic acid (PTSA)Catalyzes the condensation in aqueous micelles under ultrasonic irradiation, leading to high yields. wikipedia.org
Ionic LiquidsServe as recyclable and non-toxic catalysts for room-temperature reactions. wikipedia.org
Phenylboronic AcidCatalyzes a three-component Hantzsch reaction. organic-chemistry.org
Covalently Anchored Sulfonic Acid on Silica GelActs as a reusable heterogeneous catalyst under solvent-free conditions. organic-chemistry.org
Knoevenagel Condensation Approaches.wikipedia.orgacs.org

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction is a key step in many pyridine syntheses, including the Hantzsch synthesis. wikipedia.org

In the context of synthesizing 3,4-diarylpyridines, a Knoevenagel approach could involve the reaction of an appropriately substituted β-ketonitrile or β-ketoester with an α,β-unsaturated carbonyl compound derived from a diaryl precursor. The resulting intermediate can then be cyclized in the presence of an ammonia source to form the pyridine ring.

The choice of catalyst, which is typically a weak base like piperidine (B6355638) or pyridine, and solvent can significantly influence the reaction's outcome. rsc.org Catalyst-free conditions in aqueous-ethanolic mixtures have also been reported for the Knoevenagel condensation of pyridinecarbaldehydes, offering a greener alternative. bas.bg

Metal-Catalyzed Cyclization and Annulation Protocols.acs.orgrsc.orgprepchem.com

Transition metal-catalyzed reactions have become powerful tools for the construction of complex cyclic systems, including pyridines. mdpi.com These methods often offer high efficiency, selectivity, and functional group tolerance. mdpi.com

Domino Annulation Reactions.rsc.org

Domino reactions, also known as cascade reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without the need to isolate intermediates. These processes are highly atom- and step-economical. rsc.org

A domino annulation approach to 3,4-diarylpyridines could involve the reaction of precursors that undergo a sequence of transformations, such as Michael addition, aldol (B89426) condensation, and aromatization, to build the pyridine ring. acs.org For example, a silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides has been developed for the synthesis of fully substituted pyridines in a single operation. rsc.org This type of domino reaction proceeds through key intermediates like amidoketenimines and azabutadienylketenes. rsc.org

Another example is the domino propargylation/aza-annulation of 4-aminocoumarins with propargylic alcohols, catalyzed by Ag(I)/Au(I), to access coumarino[4,3-b]pyridines. researchgate.net This demonstrates the potential for domino strategies to construct fused pyridine systems.

| Catalyst System | Reaction Type | Key Features | Reference | | --- | --- | --- | | Silver (Ag) | Hetero-dimerization of isocyanides | Single operation synthesis of fully substituted pyridines. | rsc.org | | AgSbF6/AuCl(PPh3) | Domino propargylation/aza-annulation | Synthesis of coumarino[4,3-b]pyridines. | researchgate.net | | Palladium on Carbon/K-10 | Domino cyclization-oxidative aromatization | Environmentally benign approach to pyridines. | organic-chemistry.org |

Cycloaddition Reactions (e.g., Aza-Diels-Alder)

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, offer a powerful method for constructing the six-membered nitrogen-containing ring of pyridine derivatives. wikipedia.orgrsc.org This reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile. rsc.org The versatility of this approach allows for the synthesis of highly substituted pyridines by varying the components of the reaction. bangor.ac.ukresearchgate.net

In the context of synthesizing 3,4-disubstituted pyridines, an aza-Diels-Alder reaction would typically involve a 1-aza- or 2-azadiene reacting with an alkyne dienophile. For instance, a suitably substituted 2-azadiene could react with an acetylene (B1199291) derivative bearing a 4-methoxyphenyl (B3050149) group. Subsequent aromatization of the resulting dihydropyridine intermediate would yield the desired pyridine core. The mechanism can proceed through a concerted pericyclic pathway or a stepwise process, which can be influenced by factors such as the use of Lewis acids. wikipedia.org While aza-Diels-Alder reactions are a cornerstone of pyridine synthesis, their application to produce the specific this compound isomer depends on the availability of precisely substituted azadiene and dienophile precursors. rsc.orgresearchgate.net

Aryl-Aryl Bond Forming Reactions for Methoxyphenyl Group Introduction

The formation of the bonds between the pyridine core and the two 4-methoxyphenyl groups is a critical step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are the most prominent and effective methods for achieving this transformation.

Cross-Coupling Methodologies for Diarylpyridines

Cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. For diarylpyridine synthesis, these methods typically involve reacting a dihalogenated pyridine with an arylmetallic reagent.

The Suzuki-Miyaura coupling is one of the most widely used and versatile cross-coupling reactions, valued for its mild reaction conditions and the general stability and low toxicity of its boronic acid reagents. acs.org This reaction employs a palladium catalyst to couple an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. rsc.orgyoutube.com

In a typical synthesis of this compound, a 3,4-dihalopyridine (e.g., 3,4-dibromopyridine (B81906) or 3,4-dichloropyridine) would be reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. rsc.orgbeilstein-journals.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts formed in situ from a palladium source like Palladium(II) acetate (B1210297) [Pd(OAc)₂] and a phosphine (B1218219) ligand are commonly used. rsc.orgyoutube.com

A specific route involves the C3-arylation of nicotinic acid precursors. rsc.org An efficient, one-pot process has been developed that involves protodecarboxylation, bromination, and subsequent Suzuki-Miyaura coupling to introduce aryl groups at the 3- and 4-positions of the pyridine ring. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Diarylpyridine Synthesis

Starting Material Reagent Catalyst System Base Solvent Yield Reference
3,4-Dibromopyridine 4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water Moderate to Good rsc.org
3-Bromo-4-chloropyridine 4-Methoxyphenylboronic acid PdCl₂(dppf) K₂CO₃ Dioxane/Water Site-selective rsc.org

This table is illustrative and specific yields can vary based on the full substrate scope.

While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions like the Stille, Negishi, and Hiyama couplings are also powerful tools for forming aryl-aryl bonds. acs.org

Stille Coupling: This reaction pairs an organotin reagent with an organic halide. A potential synthesis could involve the reaction of 3,4-dihalopyridine with (4-methoxyphenyl)tributylstannane, catalyzed by a palladium complex.

Negishi Coupling: This method utilizes an organozinc reagent, which is often more reactive than the corresponding organoboron or organotin compounds. The reaction of a 3,4-dihalopyridine with a (4-methoxyphenyl)zinc halide, catalyzed by palladium or nickel, would be a viable route.

Hiyama Coupling: This involves the coupling of an organosilane with an organic halide, activated by a fluoride (B91410) source.

These alternative methods offer different reactivity profiles and substrate compatibility, providing a broader toolkit for synthetic chemists.

Direct Arylation Approaches

Direct arylation, a type of C-H activation/functionalization, represents a more atom- and step-economical approach to forming C-C bonds. This strategy avoids the pre-functionalization of one of the coupling partners (i.e., the preparation of an organometallic reagent). In this context, the goal would be to directly couple 4-methoxybenzene with a pyridine C-H bond or, more commonly, a pyridine derivative with a C-H bond of anisole.

However, achieving regioselectivity in the direct arylation of pyridine itself is challenging due to the similar reactivity of its various C-H bonds. Research has shown that directing groups are often necessary to control the position of arylation. For example, attempts at the direct C3-H arylation of certain pyridine derivatives have been explored, though yields can be modest without optimal directing groups or catalytic systems. rsc.org The development of catalysts that can selectively activate and functionalize the C3 and C4 C-H bonds of a pyridine ring remains an active area of research.

Strategic Derivatization of Precursor Scaffolds

This approach involves the synthesis of a precursor molecule that already contains some of the desired structural elements, followed by a series of reactions to construct the final this compound. This can be a highly effective strategy when direct methods are inefficient or non-selective.

One notable example is the synthesis of polysubstituted 3,4-diarylated pyridines starting from nicotinic acids (pyridine-3-carboxylic acids). rsc.org This multi-step process begins with the synthesis of a polysubstituted nicotinic acid precursor via a multicomponent condensation reaction. This precursor is then subjected to a one-pot sequence of protodecarboxylation-bromination, which installs a bromine atom at the C3 position. This newly installed handle can then be used for a Suzuki-Miyaura coupling reaction to introduce the first aryl group. If the C4 position is also halogenated on the starting precursor, a subsequent cross-coupling can install the second aryl group, leading to the desired 3,4-diarylpyridine framework. rsc.org This strategic approach allows for the controlled and sequential introduction of different substituents onto the pyridine ring.

Preparation of Functionalized Pyridine Precursors

The efficient synthesis of the target compound is highly dependent on the strategic preparation of a suitably functionalized pyridine intermediate. These precursors are designed to facilitate the subsequent introduction of the methoxyphenyl groups at the C-3 and C-4 positions.

Several strategies have been developed for crafting these crucial building blocks:

Multicomponent Reactions: Efficient routes to polysubstituted 3,4-diarylated pyridines can be achieved through multicomponent condensation approaches. researchgate.net These methods allow for the rapid assembly of complex pyridine structures from simple, readily available starting materials in a single step, often with high atom economy. For instance, a tandem condensation/alkyne isomerization/6π 3‐azatriene electrocyclization sequence has been developed for the synthesis of polysubstituted pyridines from propargyl amines and unsaturated carbonyl compounds, yielding a wide range of products in high yields. researchgate.net

Functionalized Diol Derivatives: Pyridine-3,4-diol derivatives serve as versatile precursors. beilstein-journals.org These can be prepared from highly substituted 3-alkoxypyridinols. The diol functionality can then be converted into more reactive groups, such as bis(perfluoroalkanesulfonates) (e.g., triflates or nonaflates), which are excellent substrates for palladium-catalyzed cross-coupling reactions. beilstein-journals.org This approach provides a clear pathway to introducing different substituents at the C-3 and C-4 positions.

Pyridyne Intermediates: A highly effective method for generating 3,4-disubstituted pyridines involves the use of 3,4-pyridyne intermediates. researchgate.netnih.gov These reactive species can be generated from readily prepared precursors like 3-chloro-2-ethoxypyridine. researchgate.net Regioselective lithiation at the C-4 position, followed by transmetalation and elimination, generates the 3,4-pyridyne, which can then be trapped to create a variety of 2,3,4-trisubstituted pyridines. nih.gov

Table 1: Selected Functionalized Pyridine Precursors and Synthetic Strategies

Precursor Type Starting Materials Key Transformation Resulting Intermediate Reference
Polysubstituted Nicotinic Acids Multicomponent Condensation Reactants Multicomponent Condensation Poly-substituted nicotinic acids researchgate.net
Pyridine-3,4-diols 3-Alkoxypyridinols Deprotection (e.g., Hydrogenolysis) Pyridine-3,4-diol beilstein-journals.org
3,4-Pyridyne 3-Chloro-2-ethoxypyridine Lithiation, Transmetalation, Elimination 3,4-Pyridyne researchgate.netnih.gov
4-Amino-3-nitropyridine 4-Methoxypyridine Nitration, Amination 4-Amino-3-nitropyridine google.com

Introduction of Methoxyphenyl Substituents via Electrophilic or Nucleophilic Aromatic Substitution

With a suitable precursor in hand, the next critical phase is the introduction of the two 4-methoxyphenyl groups. This is typically achieved through cross-coupling reactions, though the underlying principles of pyridine's reactivity towards electrophiles and nucleophiles dictate the strategic approach.

Electrophilic Aromatic Substitution (EAS)

Direct electrophilic arylation of a pyridine ring is generally not a feasible strategy. The pyridine ring is significantly less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org Furthermore, the nitrogen's lone pair can coordinate with the electrophilic reagents and catalysts, which further deactivates the ring and creates a positive charge, particularly at the 2, 4, and 6 positions. libretexts.org When EAS reactions do occur, they require harsh conditions and substitution is favored at the C-3 position, as the reaction intermediate avoids placing a destabilizing positive charge on the electronegative nitrogen atom. quimicaorganica.orglibretexts.orgquora.com Attempting to introduce two aryl groups via EAS would be inefficient and lack regiochemical control.

Nucleophilic Aromatic Substitution (NAS) and Cross-Coupling Reactions

Nucleophilic aromatic substitution offers a more viable pathway. In contrast to EAS, NAS on pyridines is favored at the C-2 and C-4 positions because the resulting anionic intermediate (a Meisenheimer-like complex) is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.com This inherent reactivity profile is exploited in modern synthetic methods.

A powerful strategy that leverages NAS principles is the pyridyne route . In a reported synthesis, a 3,4-pyridyne intermediate is generated in the presence of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide (4-MeO-C₆H₄MgBr). nih.gov The organomagnesium reagent acts as a nucleophile, adding regioselectively to the C-4 position of the pyridyne. The resulting 3-pyridylmagnesium species can then be quenched with an electrophile to install a second group at the C-3 position. nih.gov To synthesize this compound, this approach could potentially be adapted by using a 4-methoxyphenyl-based electrophile in the final quenching step or by modifying the initial transmetalation reagent.

The most common and versatile methods for introducing the methoxyphenyl groups are palladium-catalyzed cross-coupling reactions , such as the Suzuki or Negishi couplings. These reactions are not classical NAS but involve the reaction of an organometallic nucleophile with a halogenated or otherwise activated pyridine precursor.

For example, a precursor like 3,4-dichloropyridine (B130718) or a pyridine-3,4-bis(triflate) beilstein-journals.org could be subjected to a sequential or simultaneous Suzuki coupling with 4-methoxyphenylboronic acid. Such reactions offer excellent control over the regiochemistry and tolerate a wide variety of functional groups. nih.govnih.gov The success of these couplings relies on the ability to prepare precursors with leaving groups (e.g., Br, I, OTf, O-fluorosulfate) at the desired C-3 and C-4 positions. beilstein-journals.orgnih.gov

Table 2: Comparison of Aromatic Substitution Reactions on the Pyridine Ring

Reaction Type Position Selectivity Ring Reactivity Intermediate Stability Feasibility for 3,4-Diarylation Reference
Electrophilic Aromatic Substitution (EAS) C-3, C-5 Deactivated Cationic intermediate destabilized by N+ at C-2/C-4 Low quimicaorganica.orgquora.com
Nucleophilic Aromatic Substitution (NAS) C-2, C-4 Activated (at C-2/C-4) Anionic intermediate stabilized by N at C-2/C-4 Moderate (Requires leaving group) stackexchange.commasterorganicchemistry.com
Pyridyne-Mediated NAS C-3 and C-4 Highly Reactive Intermediate Pyridyne High (via sequential addition) researchgate.netnih.gov
Pd-Catalyzed Cross-Coupling C-3 and C-4 Activated (Requires leaving group) Organometallic intermediates High beilstein-journals.orgnih.gov

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly integral to the development of synthetic routes, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy and Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. Syntheses with high atom economy are inherently less wasteful.

Addition and Rearrangement Reactions: These reactions are ideal, with a theoretical atom economy of 100%. rsc.org Multicomponent reactions that assemble the pyridine core in one step can exhibit high atom economy. researchgate.netnih.gov

Substitution and Elimination Reactions: These reactions generate byproducts, lowering their atom economy. For example, cross-coupling reactions like the Suzuki coupling produce stoichiometric amounts of salt waste. The formation of activating groups like triflates from triflic anhydride (B1165640) also has very poor atom economy compared to alternatives like fluorosulfates derived from sulfuryl fluoride (SO₂F₂). nih.gov

Calculating the percent atom economy is done using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Routes that minimize the use of stoichiometric activating and protecting groups are preferred. acsgcipr.org

Solvent Selection and Alternative Reaction Media

The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional solvents used in pyridine synthesis include DMF, dioxane, ethanol, and xylene. nih.govtandfonline.com Green chemistry encourages the use of safer, more environmentally benign solvents. This includes water, supercritical fluids, ionic liquids, or bio-derived solvents like ethanol. When possible, minimizing solvent use or running reactions under neat (solvent-free) conditions is the most sustainable option.

Catalytic vs. Stoichiometric Reagent Utilization

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. rsc.org Catalysts are used in small amounts and can facilitate a reaction multiple times, whereas stoichiometric reagents are consumed in the reaction and generate at least an equivalent amount of waste. acsgcipr.org

Advantages of Catalysis: Catalytic methods dramatically improve the atom economy of a synthesis, reduce waste, save energy by allowing for milder reaction conditions, and can circumvent the need for functional group manipulations that require protecting groups. acsgcipr.orgrsc.org

Application in Pyridine Synthesis: The development of modern pyridine syntheses has shifted towards catalytic processes. Palladium- or nickel-catalyzed cross-coupling reactions for introducing the methoxyphenyl groups are prime examples. researchgate.netbeilstein-journals.org Similarly, developing catalytic versions of reactions like the aza-Wittig reaction avoids the generation of stoichiometric phosphine oxide waste, a classic drawback. nih.gov The use of catalytic acids or bases is also preferable to using stoichiometric amounts, which require neutralization and generate salt waste. rsc.org

Mechanistic Investigations of 3,4 Bis 4 Methoxyphenyl Pyridine Formation and Reactions

Elucidation of Reaction Pathways for Pyridine (B92270) Ring Construction

The formation of the pyridine core can be achieved through various synthetic strategies, with transition metal-catalyzed cycloaddition reactions being a prominent method. rsc.orgsoton.ac.uk These methods offer an efficient way to construct the heterocyclic ring from simpler precursors like alkynes and nitriles. rsc.org

Chemical reactions can proceed through two primary types of mechanisms: stepwise or concerted. psiberg.com Stepwise reactions involve multiple sequential steps, characterized by the formation of detectable intermediates. psiberg.comquora.comyoutube.com In contrast, concerted reactions occur in a single, coordinated step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. psiberg.comquora.comyoutube.com

The construction of the pyridine ring often involves multi-step processes. For example, a common strategy involves the condensation of amines with carbonyl compounds, which proceeds through several intermediate stages. nih.gov Another powerful method is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and a nitrile. rsc.org Mechanistic studies of these cycloadditions suggest a stepwise pathway involving the formation of metallacyclic intermediates, such as metallacyclopentadienes, which then incorporate the nitrile to form the pyridine ring, rather than a single concerted cycloaddition. rsc.org Similarly, rhodium-catalyzed syntheses from α,β-unsaturated imines and alkynes proceed through a sequence of C-H activation, cyclization, and aromatization, which is inherently stepwise. nih.govosti.gov

Kinetic isotope effect studies are a powerful tool for distinguishing between these pathways. diva-portal.org For instance, the observation of significant primary kinetic isotope effects for multiple bond-forming events simultaneously would support a concerted mechanism, whereas their absence or observation in separate stages points to a stepwise process. diva-portal.org

One-pot syntheses have been developed that proceed via a C-H alkenylation/electrocyclization/aromatization sequence, where dihydropyridine (B1217469) (DHP) species are the direct precursors to the final pyridine product. nih.govosti.gov In many cases, the DHPs are too unstable to be isolated easily via chromatography, necessitating their in-situ conversion to the more stable pyridine. osti.gov For example, the reaction of β-(2-pyridyl)enamine and an α,β-unsaturated ketone in the presence of FeCl₃ is proposed to proceed through a dihydropyridine intermediate, which is then oxidized by the iron catalyst under air to furnish the final substituted pyridine. researchgate.net

The synthesis of certain dihydropyridine and pyridine analogs can be achieved through a multi-component reaction involving an aldehyde, malononitrile, and an amine, catalyzed by a base like 4-(dimethylamino)pyridine (DMAP). mdpi.com The reaction first forms a reactive intermediate via Knoevenagel condensation, which then cyclizes upon addition of the amine to form the dihydropyridine ring. mdpi.com The stability and final product often depend on the reaction conditions and the nature of the substituents.

Mechanistic Studies of Aryl-Aryl Coupling Reactions

The introduction of the two 4-methoxyphenyl (B3050149) groups onto the pyridine core at the C3 and C4 positions is typically achieved via aryl-aryl coupling reactions. Palladium-catalyzed cross-coupling reactions are a cornerstone for forming such C-C bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in synthesizing diarylpyridines. cdnsciencepub.comtandfonline.com These reactions generally proceed via a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

The choice of ligand coordinated to the palladium center is critical for the reaction's efficiency and outcome. beilstein-journals.orgnih.govntu.edu.sgacs.org Ligands can influence the solubility, stability, and reactivity of the catalytic species. For instance, in the palladium-catalyzed intramolecular C-H arylation of certain pyridine derivatives, the addition of phosphine (B1218219) ligands like PPh₃ or CyJohnPhos dramatically improves the yield of the cyclized product compared to the ligandless reaction. beilstein-journals.org

The effect of different ligands on the yield of palladium-catalyzed reactions is a subject of intense study. The basicity and steric properties of pyridine-based ligands, for example, can be correlated with catalytic efficiency in reactions like the Heck-Matsuda and Suzuki-Miyaura couplings. nih.govacs.orgrsc.org

Catalyst SystemLigandReaction TypeYield (%)Reference
Pd(OAc)₂NoneIntramolecular C-H Arylation59 beilstein-journals.org
Pd(OAc)₂CyJohnPhos (L3)Intramolecular C-H Arylation90 beilstein-journals.org
Pd(OAc)₂PPh₃ (L4)Intramolecular C-H Arylation94 beilstein-journals.org
Pd(II) complex4-MeO-Pyridine (L3)Heck Cross-Coupling>90 nih.gov
Pd(II) complex4-CN-Pyridine (L12)Heck Cross-Coupling75-79 nih.gov

Mechanistic studies on the direct arylation of pyridine N-oxides have revealed more complex catalytic cycles. Evidence suggests a cooperative catalysis mechanism where two distinct palladium centers are involved. nih.govberkeley.edu One center, a cyclometalated palladium complex, is proposed to perform the C-H bond cleavage on the pyridine N-oxide. The resulting heteroarylpalladium intermediate then transfers the heteroaryl group to a second palladium center, (PtBu₃)Pd(Ar)(OAc), from which reductive elimination occurs to form the C-C bond. nih.govberkeley.edu

While many cross-coupling reactions proceed through organometallic cycles, radical pathways can also play a significant role in the functionalization of pyridines. acs.orgrsc.org The generation of pyridinyl radicals via single-electron transfer (SET) opens up alternative reactivity patterns that can diverge from traditional methods. acs.orgnih.gov For example, a photochemical method for the functionalization of pyridines harnesses the reactivity of pyridinyl radicals, generated from the reduction of pyridinium (B92312) ions, which then couple with allylic radicals. acs.org

However, in some well-studied palladium-catalyzed C-H arylation reactions, the involvement of free radical intermediates has been ruled out. nih.gov Experiments conducted in the presence of radical inhibitors like MEHQ and galvinoxyl showed no effect on the reaction, suggesting that a pathway involving free radical species is unlikely in those specific cases. nih.gov The choice of catalyst, reagents, and reaction conditions (e.g., photochemical vs. thermal) determines whether an ionic or radical pathway is favored. rsc.org

Kinetic Studies and Reaction Profiling

Kinetic studies provide quantitative insight into reaction mechanisms, helping to identify rate-determining steps and the species involved in them. researchgate.net For the palladium-catalyzed direct arylation of pyridine N-oxide, reaction profiling showed an induction period, after which the starting arylpalladium complex decayed in a zero-order fashion. nih.govberkeley.edu This zero-order dependence suggests that the rate-determining step occurs without the involvement of that specific complex. nih.gov

Further kinetic analysis, including studying the reaction order of each component, is crucial. In the palladium-catalyzed desulfinative cross-coupling of aryl bromides and heteroaryl sulfinate salts, the reaction rate was found to be zero-order in the aryl bromide concentration. acs.org This indicates that the oxidative addition of the C-Br bond to the Pd(0) species is not the turnover-limiting step under those conditions. acs.org Similarly, in a Pd-catalyzed C-H arylation with diaryliodonium salts, kinetic data strongly supported the oxidation of the palladium catalyst as the turnover-limiting step. nih.gov

Kinetic simulations can also be employed to determine rate constants for transformations, as was done for a rhodium-catalyzed pyridine synthesis, which implicated a facile C-H oxidative addition and a slow reductive elimination. nih.gov These detailed kinetic profiles are essential for building a complete picture of the reaction mechanism.

Determination of Rate-Limiting Steps

The formation of 3,4-Bis(4-methoxyphenyl)pyridine via a sequential palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, proceeds through a well-established catalytic cycle. This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : The cycle begins with the oxidative addition of a low-valent palladium(0) complex to the C-X bond (where X is a halide like Br or I, or a triflate) of a substituted pyridine. This step forms a Pd(II) intermediate. For the synthesis of 3,4-disubstituted pyridines from a dihalopyridine precursor, this is often the rate-limiting step of the entire process. researchgate.net The reaction rate is highly dependent on the nature of the leaving group, with reactivity generally following the order of C-I > C-Br > C-Cl, consistent with bond dissociation energies. researchgate.net

Transmetalation : The organopalladium(II) complex then reacts with the organoboron reagent (e.g., 4-methoxyphenylboronic acid) in the presence of a base. The base activates the boronic acid, facilitating the transfer of the 4-methoxyphenyl group to the palladium center and displacing the halide or other leaving group.

Reductive Elimination : In the final step, the two organic ligands on the palladium(II) center couple to form the new C-C bond, yielding the arylated pyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Kinetic studies on similar Suzuki-Miyaura reactions have consistently identified oxidative addition as the rate-determining step, particularly when using less reactive aryl chlorides or bromides. researchgate.net For a sequential coupling on a substrate like 3,4-dihalopyridine, the first coupling's rate will be dictated by the oxidative addition to the more reactive C-X bond.

Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.org Although specific KIE studies for the synthesis of this compound have not been published, the principles can be applied to understand its likely formation mechanism.

Primary KIE : If the breaking of a bond to an isotopically labeled atom occurs in the rate-determining step, a primary KIE is observed. princeton.edu For a Suzuki-Miyaura synthesis of the target molecule, if oxidative addition is rate-limiting, replacing the carbon of the C-X bond with its heavier isotope, ¹³C, would result in a measurable KIE (k¹²/k¹³ > 1). This is because the C-X bond is broken during this step. princeton.edu

Secondary KIE : Isotopic substitution at a position not directly involved in bond cleavage can still influence the reaction rate, resulting in a secondary KIE. libretexts.org For instance, replacing hydrogens on the aryl rings with deuterium (B1214612) could reveal information about the transition state geometry. A small secondary KIE (kH/kD ≠ 1) might be observed, reflecting changes in hybridization or steric environment at the transition state. libretexts.org The absence of a significant primary KIE (kH/kD ≈ 1) when a C-H bond is not cleaved is a key indicator that C-H activation is not the rate-limiting step. baranlab.org

Influence of Reaction Conditions on Selectivity and Yield

The efficiency, selectivity, and yield of the synthesis of this compound are highly dependent on the specific reaction conditions employed. Optimizing these parameters is critical for successful synthesis.

Temperature and Pressure Effects

Temperature: Temperature is a critical parameter in palladium-catalyzed cross-coupling reactions. Generally, increasing the reaction temperature accelerates the reaction rate, particularly the often rate-limiting oxidative addition step. researchgate.net This can lead to higher yields in shorter reaction times. However, excessively high temperatures can also promote catalyst decomposition or the formation of undesired side products. In sequential cross-coupling reactions to form unsymmetrical products, temperature can be used as a tool to control selectivity. A first coupling might be run at a lower temperature to react with a more reactive site, followed by an increase in temperature to facilitate the second coupling at a less reactive site. nih.gov

The following table, adapted from a study on a Suzuki coupling reaction, illustrates the typical effect of temperature on product yield.

EntryTemperature (°C)Time (h)Conversion (%)Reference
1302425 researchgate.net
250462 researchgate.net
380194 researchgate.net
41000.598 researchgate.net

Pressure: For most standard liquid-phase Suzuki-Miyaura and Negishi reactions carried out in sealed vessels, pressure is not an independent variable that is actively controlled, but rather a consequence of the vapor pressure of the solvent at the reaction temperature. Its influence is therefore less studied compared to temperature, unless gaseous reactants are involved.

Catalyst and Reagent Stoichiometry

The choice of catalyst, ligands, base, and the stoichiometry of the reagents are paramount for achieving high yield and selectivity.

Catalyst and Ligand : The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the associated ligands are crucial. Ligands, typically electron-rich and bulky phosphines (e.g., PPh₃, S-Phos), stabilize the palladium catalyst, promote the oxidative addition and reductive elimination steps, and prevent catalyst deactivation (e.g., formation of palladium black). researchgate.net The choice of ligand can profoundly impact the reaction's success, especially with less reactive aryl chlorides. nih.gov

Base : In Suzuki-Miyaura reactions, a base is required to activate the organoboron compound for transmetalation. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and nature of the base can influence the reaction rate and the tolerance of functional groups.

Stoichiometry : The molar ratio of the reactants is critical. Typically, a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents per reactive site) is used to drive the reaction to completion. The amount of base used (typically 2-3 equivalents) is also optimized to ensure efficient transmetalation without causing side reactions.

The table below, based on an optimization study for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, demonstrates how varying these components affects product yield. mdpi.com

EntryCatalystBaseSolventYield (%)Reference
1Pd(PPh₃)₄Na₂CO₃DME/H₂O70 mdpi.com
2Pd(dppf)Cl₂Na₂CO₃DME/H₂O81 mdpi.com
3Pd(OAc)₂Na₂CO₃DME/H₂O32 mdpi.com
4Pd(dppf)Cl₂K₂CO₃DME/H₂O75 mdpi.com
5Pd(dppf)Cl₂K₃PO₄DME/H₂O85 mdpi.com

Solvent Effects

The solvent plays a multifaceted role in cross-coupling reactions. It must solubilize the reactants, base, and catalyst system. Furthermore, the solvent's polarity and coordinating ability can significantly impact the stability and reactivity of the catalytic species. frontiersin.org Common solvents for Suzuki-Miyaura reactions include ethers like 1,4-dioxane (B91453) and dimethoxyethane (DME), aromatic hydrocarbons like toluene, and polar aprotic solvents such as dimethylformamide (DMF). nih.govmdpi.com Aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) are frequently used as they can increase the rate of reaction and are considered "greener." nih.gov The choice of solvent can dramatically alter the outcome of the reaction, as shown in the illustrative table below.

EntryCatalystBaseSolventYield (%)Reference
1Pd(dppf)Cl₂Na₂CO₃Toluene/H₂O65 mdpi.com
2Pd(dppf)Cl₂Na₂CO₃DME/H₂O81 mdpi.com
3Pd(dppf)Cl₂Na₂CO₃Acetonitrile/H₂O25 mdpi.com
4Pd(dppf)Cl₂Na₂CO₃DMF/H₂O78 mdpi.com
5Pd(dppf)Cl₂Na₂CO₃Ethanol/H₂O52 mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Bis 4 Methoxyphenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a fundamental tool for the complete structural assignment of 3,4-Bis(4-methoxyphenyl)pyridine, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound provides crucial information for its structural elucidation. The sample is typically dissolved in a deuterated solvent, such as CDCl₃, with Tetramethylsilane (TMS) used as an internal standard. The spectrum exhibits distinct signals corresponding to the aromatic protons on the pyridine (B92270) and phenyl rings, as well as the protons of the methoxy (B1213986) groups. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals allow for the precise assignment of each proton to its position in the molecular structure.

Interactive Data Table: ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.50 - 8.60m2HProtons on the pyridine ring
7.20 - 7.40m5HAromatic protons
6.80 - 7.00m4HAromatic protons on methoxy-substituted phenyl rings
3.81s6HMethoxy group protons

Note: The specific chemical shifts and multiplicities can vary slightly depending on the solvent and the specific isomeric form of the compound being analyzed.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum reveals the chemical shifts of all carbon atoms, including those in the pyridine and phenyl rings, as well as the methoxy groups. Due to the symmetry in the 4,4'-disubstituted phenyl rings, some carbon signals may be equivalent.

Interactive Data Table: ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
160.7Carbon in methoxy-substituted phenyl ring attached to oxygen
156.8Carbon in the pyridine ring
148.2Carbon in the pyridine ring
136.6Carbon in the pyridine ring
132.2Carbon in the phenyl ring
129.5Carbon in the phenyl ring

Computational Chemistry and Theoretical Characterization of 3,4 Bis 4 Methoxyphenyl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netmostwiedzy.pl It is widely employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics from the ground state electron density. For a molecule like 3,4-Bis(4-methoxyphenyl)pyridine, DFT calculations, often using hybrid functionals like B3LYP, provide a balance between accuracy and computational cost. researchgate.netnih.gov

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this would involve determining the bond lengths, bond angles, and, crucially, the dihedral angles between the pyridine (B92270) ring and the two methoxyphenyl substituents.

Conformational analysis is particularly important due to the rotational freedom around the single bonds connecting the phenyl rings to the pyridine core. Different rotational orientations (conformers) can have different energies. In similar multi-ring systems, such as 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, the rings are not coplanar; for instance, the angles between the central pyridine ring and the attached benzene (B151609) rings can vary significantly. nih.gov DFT calculations can map the potential energy surface as a function of these dihedral angles to identify the global minimum energy conformer and other low-energy isomers.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table illustrates the type of data obtained from a DFT geometry optimization. Values are hypothetical and based on typical bond lengths and angles in similar structures.

ParameterValue
C-C (pyridine ring)~1.39 Å
C-N (pyridine ring)~1.34 Å
C-C (phenyl ring)~1.40 Å
C-C (inter-ring)~1.49 Å
C-O (methoxy)~1.37 Å
O-CH3 (methoxy)~1.43 Å
Dihedral Angle (Py-Ph at C3)~40-50°
Dihedral Angle (Py-Ph at C4)~40-50°

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for a direct comparison between theoretical and experimental spectra. nih.gov The assignments of vibrational modes are often aided by potential energy distribution (PED) analysis. nih.gov

For this compound, key vibrational modes would include:

C-H stretching in the aromatic rings.

C=C and C=N stretching within the pyridine and phenyl rings.

C-O-C stretching of the methoxy (B1213986) groups.

Ring breathing modes for both pyridine and phenyl rings.

Out-of-plane C-H bending .

Comparing the calculated spectrum with an experimentally obtained one can confirm the structure of the synthesized compound.

Table 2: Typical Vibrational Frequencies for Functional Groups in Aromatic Pyridine and Anisole Derivatives (Illustrative) This table shows representative frequency ranges for key vibrations expected in this compound.

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (in -OCH₃)2950 - 2850
C=C/C=N Ring Stretch1610 - 1450
Asymmetric C-O-C Stretch1275 - 1200
Symmetric C-O-C Stretch1075 - 1020
Aromatic C-H Out-of-Plane Bend900 - 675

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (or band gap), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. schrodinger.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. nih.gov In molecules with extended conjugation, like this compound, the HOMO is typically distributed over the electron-rich parts of the molecule (the methoxyphenyl groups), while the LUMO may be located on the electron-accepting pyridine core. This distribution governs the charge transfer characteristics of the molecule upon electronic excitation. iucr.org

Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Illustrative) This table defines key electronic properties that can be calculated from HOMO and LUMO energies. The values are hypothetical.

PropertyFormulaHypothetical Value (eV)
HOMO Energy (E_HOMO)--5.80
LUMO Energy (E_LUMO)--1.50
Energy Gap (ΔE)E_LUMO - E_HOMO4.30
Ionization Potential (I)-E_HOMO5.80
Electron Affinity (A)-E_LUMO1.50
Chemical Hardness (η)(I - A) / 22.15
Electronegativity (χ)(I + A) / 23.65

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. uni-muenchen.de This method provides detailed insights into charge distribution, hybridization, and intramolecular interactions.

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of different electrostatic potential. The MEP is invaluable for predicting how a molecule will interact with other species. nih.gov

Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. In this compound, these would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups.

Blue regions indicate positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Green regions represent neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's reactive sites and potential for hydrogen bonding. nih.gov

Quantum Chemical Calculations for Excited State Properties

While DFT is primarily a ground-state theory, its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT), is a standard method for calculating excited-state properties. rsc.orgacs.org TD-DFT can predict the energies of electronic transitions, which correspond to the absorption wavelengths observed in UV-visible spectroscopy. cnr.it

For this compound, TD-DFT calculations would identify the nature of the low-energy electronic transitions. These are often π-π* transitions involving the conjugated system of the pyridine and phenyl rings, or n-π* transitions involving the non-bonding electrons of the nitrogen or oxygen atoms. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding absorption peak. Understanding the excited-state dynamics is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or nonlinear optics. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational tool for predicting the electronic absorption spectra of molecules. This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities observed in experimental UV-Vis spectra.

For pyridine derivatives, TD-DFT calculations have been shown to provide reliable predictions of their UV-Vis spectra. nih.gov Studies on related styrylpyridine compounds have demonstrated that the choice of functional and basis set is crucial for obtaining accurate results. nih.gov For instance, the B3LYP functional combined with a 6-31G(d) basis set has been found to yield λ_max values with minimal error compared to experimental data, both in the gas phase and in solution. nih.gov

In the case of this compound, the electronic transitions are expected to be dominated by π → π* and n → π* transitions. The methoxy groups, being electron-donating, and the pyridine ring, an electron-accepting moiety, are likely to induce intramolecular charge transfer (ICT) characteristics in the electronic transitions. The position of the nitrogen atom in the pyridine ring can also subtly influence the maximum absorption wavelengths. researchgate.net

A theoretical UV-Vis spectrum for this compound would likely show characteristic absorption bands in the UV region. Based on studies of similar compounds, one could anticipate the main absorption peaks. The table below presents hypothetical TD-DFT calculation results for this compound, benchmarked against known data for simpler pyridine derivatives to provide a comparative context.

Table 1: Theoretical UV-Vis Spectral Data for Pyridine Derivatives (Calculated using TD-DFT)

Compound Calculated λ_max (nm) Oscillator Strength (f) Major Transition Contribution
Pyridine 254 0.035 n → π*
4-(4-Methoxyphenyl)pyridine ~270-290 > 0.1 π → π* (ICT)
This compound (Predicted) ~280-310 > 0.2 π → π* (ICT)

Note: The data for this compound is a prediction based on trends observed in related structures.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and data storage. The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry, particularly DFT, is instrumental in predicting the NLO properties of new materials.

For organic molecules, a large first-order hyperpolarizability (β) is associated with a significant intramolecular charge transfer, often found in push-pull systems with electron-donating and electron-accepting groups connected by a π-conjugated bridge. In this compound, the methoxyphenyl groups act as electron donors, and the pyridine ring serves as the electron acceptor.

Computational studies on pyridine derivatives have shown that the arrangement of donor and acceptor groups significantly impacts the NLO response. researchgate.net The investigation of pyridine-based chalcones has revealed that these molecules can exhibit strong third-order NLO properties, with the second hyperpolarizability (γ) being a key parameter. acs.org

The theoretical calculation of NLO properties for this compound would involve determining its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The results would provide insight into its potential as an NLO material.

Table 2: Calculated Non-Linear Optical Properties of Representative Pyridine Derivatives

Compound Dipole Moment (μ) (Debye) Polarizability (α) (a.u.) First Hyperpolarizability (β) (a.u.)
2-aminopyridine 2.05 68.3 185.4
4-nitropyridine 1.78 72.1 450.2
This compound (Predicted) ~3-5 ~150-200 ~500-1000

Note: The data for this compound is an estimation based on the properties of similar push-pull pyridine systems.

Solvent Effects in Theoretical Calculations (e.g., PCM models)

The electronic and optical properties of molecules can be significantly influenced by their environment, particularly the solvent. Theoretical calculations can account for these solvent effects using various models, with the Polarizable Continuum Model (PCM) being one of the most widely used. nih.gov

In PCM, the solvent is treated as a continuous dielectric medium characterized by its dielectric constant. This model is effective in capturing the bulk electrostatic interactions between the solute and the solvent. nih.gov For instance, in TD-DFT calculations of UV-Vis spectra, the use of a PCM can predict the solvatochromic shifts (changes in λ_max) observed experimentally when moving from a nonpolar to a polar solvent. researchgate.net Generally, for molecules with ICT character, a red shift (bathochromic shift) is expected in the absorption maximum as the solvent polarity increases. researchgate.net

For this compound, applying the PCM in theoretical calculations would be crucial for understanding its behavior in different solvent environments. The model would allow for the prediction of how properties like the UV-Vis spectrum and NLO response change with solvent polarity.

Table 3: Predicted Solvent Effects on the Primary Absorption Band of this compound using a PCM approach

Solvent Dielectric Constant (ε) Predicted λ_max (nm)
n-Hexane (Gas Phase approximation) 1.88 ~285
Dichloromethane 8.93 ~295
Acetonitrile 37.5 ~305
Water 80.1 ~310

Note: The predicted λ_max values are illustrative and based on general trends for similar compounds.

Molecular Dynamics Simulations (if applicable for conformational flexibility or interactions)

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment over time. For a molecule like this compound, which possesses rotatable single bonds connecting the phenyl rings to the pyridine core, MD simulations can be particularly insightful.

The conformational landscape of this molecule can be explored to identify the most stable conformers and the energy barriers between them. This is crucial as the molecular conformation can significantly influence its electronic and optical properties. MD simulations can reveal the preferred dihedral angles between the aromatic rings and how these angles fluctuate at a given temperature. rsc.org

Furthermore, MD simulations can be employed to study the interactions of this compound with solvent molecules in explicit detail, going beyond the continuum model of PCM. rsc.org This can provide a more nuanced understanding of specific interactions, such as hydrogen bonding or π-stacking, which can affect the molecule's properties and behavior in solution. While computationally more intensive, MD simulations offer a dynamic picture that complements the static view provided by DFT calculations. acs.org

Advanced Applications of 3,4 Bis 4 Methoxyphenyl Pyridine and Its Derivatives

Materials Science Applications (Excluding Biological)

The electron-rich nature of the methoxy-substituted phenyl groups combined with the electron-deficient pyridine (B92270) ring imparts valuable characteristics to 3,4-Bis(4-methoxyphenyl)pyridine, making it a candidate for various applications in materials science, particularly in the realm of organic electronics.

The design of efficient and stable charge-transporting materials is a critical aspect of developing high-performance Organic Light-Emitting Diodes (OLEDs). Diarylpyridine derivatives have emerged as promising candidates for these applications due to their inherent electronic properties and structural versatility.

In the architecture of an OLED, the hole-transporting layer (HTL) facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Pyridine-based compounds have been investigated as effective hole-transporting materials. rsc.orgresearchgate.net The incorporation of electron-donating groups, such as the methoxy-substituted phenyl rings in this compound, can favorably influence the highest occupied molecular orbital (HOMO) energy levels, which is a key parameter for efficient hole injection from the anode. acs.orgresearchgate.net

Studies on related pyrene-pyridine integrated systems have shown that the presence of a pyridine unit can lead to suitable HOMO energy levels (around 5.6 eV) that align well with the work function of common anodes like indium tin oxide (ITO), thereby facilitating efficient hole injection. acs.orgresearchgate.net Furthermore, the methoxy (B1213986) groups can enhance the electron-donating character of the phenyl rings, which is expected to lower the ionization potential and improve hole-transporting properties. rsc.org While specific data for this compound is not extensively documented, the general principles of molecular design for HTLs suggest its potential in this area.

Table 1: Properties of Representative Pyridine-Based Hole-Transporting Materials

Compound HOMO (eV) LUMO (eV) Triplet Energy (eV) Application
Py-Br 5.6 - 2.62 OLED HTL acs.orgnih.gov
Py-Me 5.6 - - OLED HTL acs.orgnih.gov
PrPzPy - - 2.74-2.92 OLED HTL rsc.org
MePzCzPy - - 2.74-2.92 OLED HTL rsc.org

This table presents data for related pyridine derivatives to illustrate the typical range of properties.

The arrangement of the aryl substituents on the pyridine core significantly impacts the molecule's charge transport characteristics. The diarylpyridine scaffold provides a rigid framework that can influence the molecular packing in the solid state, a crucial factor for efficient charge hopping between adjacent molecules. The presence of two phenyl groups can induce a twisted conformation, which can be beneficial in preventing strong intermolecular π-π stacking that often leads to crystallization and device instability. researchgate.net

The electron-deficient nature of the pyridine ring and the electron-rich character of the methoxyphenyl substituents create a "push-pull" electronic structure. This intramolecular charge transfer character can be advantageous for charge mobility. The methoxy groups, being electron-donating, increase the electron density on the phenyl rings, which can facilitate the movement of holes. rsc.org The design of novel diarylpyridines has been explored to create materials that can act as tubulin polymerization inhibitors, highlighting the versatility of this scaffold in different fields. nih.govnih.gov The ability to modify the substituents on the phenyl rings allows for fine-tuning of the electronic properties to optimize charge transport for specific device architectures.

The reactivity of the pyridine nitrogen and the potential for functionalization of the phenyl rings make this compound a valuable synthon for the creation of more complex functional organic materials. These materials can find applications beyond OLEDs, for instance, in the development of sensors or as components in supramolecular assemblies.

The synthesis of functional polymers is an area where diarylpyridine units can be incorporated to impart specific electronic or physical properties to the polymer chain. mdpi.comrsc.org For example, polymers containing such units could exhibit interesting photophysical or electrochemical behaviors. While the direct polymerization of this compound has not been extensively reported, the principles of polymer chemistry suggest that it could be used as a monomer in various polymerization reactions. mdpi.com

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Coordination Chemistry and Ligand Design

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property allows for its use as a ligand in the design and synthesis of metal complexes with diverse structures and potential applications in catalysis and materials science. acs.org

The coordination of 3,4-disubstituted pyridine ligands to various transition metals has been an active area of research. researchgate.netnih.gov The synthesis of metal complexes with pyridine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comnih.govnih.gov The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

While specific studies on the metal complexes of this compound are not abundant, the general behavior of 3,4-disubstituted pyridines as ligands is well-established. The steric and electronic properties of the substituents at the 3 and 4 positions can influence the coordination geometry and the stability of the resulting metal complexes. The bulky phenyl groups in this compound would likely play a significant role in determining the coordination environment around the metal center.

Table 2: General Characterization Techniques for Pyridine-Based Metal Complexes

Technique Information Obtained
Infrared (IR) Spectroscopy Identification of coordination of the pyridine nitrogen to the metal center through shifts in vibrational frequencies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the structure of the complex in solution and study of ligand-metal interactions. nih.gov
UV-Vis Spectroscopy Investigation of the electronic transitions within the complex. nih.gov
X-ray Crystallography Determination of the precise three-dimensional structure of the complex in the solid state.
Elemental Analysis Confirmation of the elemental composition of the synthesized complex. nih.gov

The synthesis of novel metal complexes with tailored properties is a continuous effort in inorganic and materials chemistry. The use of ligands like this compound offers opportunities to create new materials with interesting magnetic, optical, or catalytic properties.

Investigation of Coordination Modes and Geometries

The coordination chemistry of pyridine derivatives is a rich and diverse field, with the ligands exhibiting a variety of bonding modes and influencing the geometry of the resulting metal complexes. The compound this compound and its derivatives, featuring a central pyridine ring, are no exception. The nitrogen atom of the pyridine ring provides a primary coordination site for metal ions.

Depending on the nature of the metal center, the other ligands present, and the reaction conditions, these pyridine-based ligands can participate in different coordination modes. For instance, in many complexes, the pyridine nitrogen atom coordinates directly to the metal center, forming a fundamental M-N bond. The geometry around the metal is then dictated by the number of coordinating ligands and their steric and electronic properties. rsc.org

In the context of terpyridine ligands, which are structurally related to substituted pyridines, two primary coordination modes are observed: mono-terpyridine pincer complexes and bis-terpyridine complexes. nih.gov This highlights the versatility of pyridine-based ligands in forming complexes with varying stoichiometries and geometries. The resulting complexes can exhibit coordination numbers ranging from eight to ten, with geometries such as square pyramidal being observed. rsc.orgmdpi.com The specific geometry adopted is a fine balance of electronic and steric factors. mdpi.com

Tuning Electronic and Steric Properties in Metal Complexes

The electronic and steric properties of metal complexes containing this compound and its derivatives can be systematically tuned by modifying the ligand structure. These modifications can have a profound impact on the reactivity, stability, and physical properties of the resulting metal complexes. cmu.edu

Electronic Tuning:

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl rings or the pyridine core can significantly alter the electron density at the coordinating nitrogen atom. For example, the methoxy groups (-OCH3) in this compound are electron-donating, increasing the basicity of the pyridine nitrogen and influencing the strength of the metal-ligand bond. Conversely, substituting these with electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenyl, can decrease the reductive power of the ligand. uni-freiburg.de This tuning of electronic properties is crucial for applications in catalysis and for controlling the redox potentials of the metal complexes. uni-freiburg.deresearchgate.net

Ligand-Field Strength: The electronic nature of the ligand directly influences the ligand-field strength around the metal center. This, in turn, can affect the spin state of the metal ion, particularly in transition metal complexes like those of iron(II). ncl.ac.uk By carefully selecting substituents, it is possible to fine-tune the energy levels of the metal d-orbitals.

Steric Tuning:

Bulky Substituents: The introduction of bulky substituents on the phenyl rings or adjacent to the coordinating nitrogen can create significant steric hindrance around the metal center. This steric bulk can influence the coordination number and geometry of the complex, potentially favoring lower coordination numbers or distorted geometries. rsc.org The steric properties of N-substituents in pyridinophane ligands, for instance, have been shown to have a more pronounced effect on the electronic properties of the corresponding palladium(III) complexes than electronic tuning of the pyridyl groups themselves. rsc.org

Conformational Control: The steric interactions between different parts of the ligand can also dictate its preferred conformation. In the case of molecular tweezers based on a methoxyphenyl-pyridine-methoxyphenyl moiety, the bulky methoxy groups influence the "U" or "W" shaped conformation of the molecule. beilstein-journals.org This conformational control is essential for creating specific binding cavities in supramolecular applications.

The interplay between electronic and steric effects is a powerful tool for the rational design of metal complexes with desired properties and functionalities.

Catalytic Applications

The unique electronic and steric properties of this compound and its derivatives make them promising candidates for use as ligands in various catalytic applications, particularly in the realm of organometallic catalysis.

Role as Ligands in Organometallic Catalysis

In organometallic catalysis, the ligand plays a crucial role in modulating the reactivity and selectivity of the metal center. Ligands derived from this compound can influence the catalytic cycle in several ways:

Modulating Electronic Properties: As discussed previously, the electronic properties of the ligand can be tuned to optimize the catalytic activity. Electron-donating groups can enhance the electron density on the metal center, which can be beneficial for oxidative addition steps in a catalytic cycle. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can be advantageous for reactions involving nucleophilic attack.

Controlling Steric Environment: The steric bulk of the ligand can be used to control the access of substrates to the metal center, thereby influencing the selectivity of the reaction. For example, bulky ligands can favor the formation of one stereoisomer over another in asymmetric catalysis.

Development of Novel Catalyst Systems

The versatility of this compound and its derivatives as ligands allows for the development of novel catalyst systems for a range of organic transformations. While specific catalytic applications of this exact compound are not extensively detailed in the provided search results, the principles of ligand design in catalysis are well-established. For instance, related pyridine-based ligands are integral components of catalysts for various reactions, including polymerization, cross-coupling reactions, and hydrogenation. The ability to fine-tune both the electronic and steric properties of these ligands is key to developing highly active and selective catalysts.

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on the design and study of complex chemical systems held together by non-covalent interactions. This compound and its derivatives are excellent building blocks for constructing sophisticated supramolecular architectures due to their defined shapes and multiple interaction sites. nih.govrsc.org

Design of Molecular Receptors and Tweezers

A particularly interesting application of these pyridine derivatives is in the design of "molecular tweezers." These are host molecules with two "arms" that can bind a guest molecule in a specific manner. beilstein-journals.orgillinois.edu

The methoxyphenyl-pyridine-methoxyphenyl scaffold is a key component in the design of pH-switchable molecular tweezers. beilstein-journals.org In its neutral form, the molecule often adopts a "U"-shaped conformation, creating a cavity suitable for binding aromatic guest molecules through π-π stacking and other non-covalent interactions. beilstein-journals.org The methoxy groups, due to their steric bulk, tend to orient themselves away from the cavity. beilstein-journals.org

Upon protonation of the pyridine nitrogen, a conformational change can be induced. The protonated pyridinium (B92312) ion can act as a hydrogen-bond donor, interacting with the oxygen atoms of the methoxy groups. This interaction can trigger a rotation of the phenyl rings, leading to a more open "W"-shaped conformation and the release of the guest molecule. beilstein-journals.org This reversible switching mechanism makes these molecular tweezers promising for applications in areas like drug delivery and sensing. beilstein-journals.orgnih.gov

Interactive Data Table: Properties of Related Compounds

Compound NameCAS NumberMolecular WeightPhysical FormMelting Point (°C)Boiling Point (°C)
4-(4-Methoxyphenyl)pyridine5938-16-9185.23Solid38-63160-180 (at 0.5 mmHg)
3-(4-methoxyphenyl)pyridine5958-02-1185.23---

Investigation of Non-Covalent Interactions

The spatial arrangement and solid-state packing of molecules are governed by a complex interplay of non-covalent interactions. In derivatives related to this compound, interactions such as hydrogen bonds, π-π stacking, and weaker C-H⋯halogen contacts play crucial roles in stabilizing crystal structures. rsc.org

Detailed experimental and computational studies on (Z)-3-(4-halophenyl)-2-(pyridin-yl)acrylonitriles, which share structural motifs with the title compound, reveal the dominance of weak intermolecular forces in the absence of strong classical hydrogen bonds. rsc.org Hirshfeld surface analysis and theoretical calculations (DFT, PIXEL) have been employed to quantify these interactions. It was found that various forms of π-π stacking, including hetero anti-parallel and slipped anti-parallel arrangements, are often the most significant contributors to stabilization, with interaction energies reaching up to -10.6 kcal/mol. rsc.org

In other complex structures involving bis(4-methoxyphenyl) groups, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the orientation of the methoxy groups and the participation of nitrogen and sulfur atoms in hydrogen bonding networks (N–H···S, N–H···O) are highly dependent on the crystalline environment, whether it's the pure compound or a co-crystal. cardiff.ac.uk The analysis of these interactions is critical for crystal engineering, where the goal is to design materials with predictable molecular assemblies and desired physical properties. cardiff.ac.uk

Table 1: Types of Non-Covalent Interactions in Pyridine Derivatives

Interaction Type Description Typical Stabilization Energy (kcal/mol) Reference
π-π Stacking Attraction between aromatic rings. Can be parallel, anti-parallel, slipped, or T-shaped. -2 to -10.6 rsc.org
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom (e.g., C–H···N, N–H···O). -1 to -5 rsc.orgcardiff.ac.uk
Halogen Bonding A non-covalent interaction where a halogen atom acts as an electrophilic species (e.g., C-X···N). -1 to -4 rsc.org

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | < -1 | nih.gov |

Selective Recognition and Separation of Chemical Species

The ability of pyridine derivatives to selectively recognize and bind to other chemical species is a cornerstone of their application in supramolecular chemistry and separation science. This recognition is driven by a combination of factors including size, shape, and electronic complementarity between the host (the pyridine derivative) and the guest (the target species).

For instance, studies on triangular nanocages constructed with metalloporphyrin walls, where the porphyrin is functionalized with pyridine groups, demonstrate selective binding. tandfonline.com These cages show enhanced coordination for specific ligands like pyridine and 3-methylpyridine (B133936) on the inside, while the larger 4-(4'-methoxyphenyl)pyridine cannot bind internally. tandfonline.com This size-selective binding highlights how the defined cavity of a host molecule can be used to discriminate between potential guests. tandfonline.com

In the realm of biochemistry, pyridine bis-quinazoline derivatives have been designed as agents that can selectively bind to and stabilize G-quadruplex (G4) DNA structures. nih.gov These structures are found in key regions of the human genome, such as telomeres and oncogene promoters. The ligands show a strong preference for G4 DNA over standard double-stranded DNA, with binding affinity influenced by the nature of the side chains and the length of the linker connecting the quinazoline (B50416) units. nih.gov This selective recognition has therapeutic potential, as stabilizing G4 structures can interfere with cancer cell proliferation. nih.gov

Chemosensor Development

The development of chemosensors, which are molecules designed to signal the presence of a specific chemical substance (analyte), is a significant area of research for pyridine derivatives. mdpi.com These sensors are valued for their potential for high sensitivity, selectivity, and providing real-time detection through easily observable changes. researchgate.net

Design Principles for Pyridine-Based Chemosensors

The design of an effective pyridine-based chemosensor typically involves the integration of three key components: a recognition site (receptor), a signaling unit (fluorophore or chromophore), and a linker connecting them.

Recognition Site: The nitrogen atom of the pyridine ring is a natural Lewis basic site, making it an excellent receptor for binding with metal cations and other electrophilic species. researchgate.net The selectivity of the sensor can be tuned by incorporating other chelating groups near the pyridine nitrogen, creating a specific binding pocket tailored to the size and charge of the target analyte. nih.govmdpi.com

Signaling Unit: The sensor's response is generated by a signaling unit, which is often a π-conjugated system that includes the pyridine ring itself. The interaction with an analyte alters the electronic properties of this system, leading to a change in its photophysical behavior (i.e., a change in color or fluorescence). acs.org Aromatic groups, such as the methoxyphenyl groups in this compound, contribute to this extended π-system.

Modulation of Electronic Properties: The sensitivity and signaling mechanism can be finely tuned by attaching electron-donating or electron-withdrawing groups to the pyridine or associated aromatic rings. This modification alters the energy levels of the molecule's frontier orbitals, influencing processes like intramolecular charge transfer (ICT). acs.org

Sensing Mechanisms and Selectivity

The detection of an analyte by a pyridine-based chemosensor occurs through various photophysical mechanisms that translate the binding event into a measurable signal. Selectivity is achieved when the structural and electronic design of the sensor favors interaction with a specific analyte over other competing species. researchgate.net

Chelation-Enhanced Fluorescence (CHEF): In this "turn-on" mechanism, a sensor with low native fluorescence becomes highly fluorescent upon binding to a metal ion. The chelation restricts intramolecular rotations and vibrations that would otherwise quench the excited state, thus enhancing fluorescence emission. nih.gov

Photoinduced Electron Transfer (PET): A PET sensor typically consists of a fluorophore linked to a receptor with a lone pair of electrons (like the pyridine nitrogen). In the unbound state, photoexcitation is followed by an electron transfer from the receptor to the fluorophore, quenching fluorescence. Upon binding a cation, the receptor's lone pair is engaged, inhibiting PET and "turning on" fluorescence. researchgate.net

Intramolecular Charge Transfer (ICT): ICT sensors feature an electron-donor and an electron-acceptor group linked by a π-system. Analyte binding can modulate the efficiency of ICT, leading to a shift in the absorption or emission wavelength. This can result in a color change or a ratiometric fluorescent response. researchgate.net

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. Analyte binding can alter the distance or spectral overlap between the donor and acceptor, modulating the FRET efficiency and changing the emission spectrum.

Aggregation-Induced Emission (AIE): Some molecules are non-emissive when dissolved but become highly fluorescent upon aggregation. scispace.com An AIE-based sensor can be designed so that the analyte induces aggregation, leading to a dramatic "turn-on" fluorescent signal. acs.org

Table 2: Common Sensing Mechanisms in Pyridine-Based Chemosensors

Mechanism Typical Response Description Reference
CHEF Fluorescence Turn-On Analyte binding restricts molecular motion, enhancing fluorescence. nih.gov
PET Fluorescence Turn-On Analyte binding blocks an electron transfer pathway that quenches fluorescence. researchgate.net
ICT Spectral Shift / Color Change Analyte interaction modifies the electron donor-acceptor character, shifting spectra. researchgate.net

| AIE | Fluorescence Turn-On | Analyte induces aggregation of sensor molecules, activating emission. | acs.orgscispace.com |

Optical and Electronic Responses to Analytes

The binding of an analyte to a pyridine-based chemosensor generates a signal that can be detected optically or electronically. The nature of this response is a critical feature of the sensor's performance.

Colorimetric Response: Some sensors exhibit a distinct color change visible to the naked eye upon interaction with an analyte. For example, a sensor developed for nerve agent mimics changed from pale orange to magenta upon reaction. acs.org Another receptor for copper ions induced a color change from colorless to yellow. nih.gov This type of response is highly desirable for creating simple test kits. nih.gov

Fluorometric Response: Fluorescent sensors offer high sensitivity and are widely used. The response can be a "turn-off" signal, where fluorescence is quenched by the analyte, often due to the paramagnetic nature of ions like Cu²⁺ or Fe³⁺ or via a heavy atom effect. researchgate.net Conversely, a "turn-on" response, where a non-fluorescent sensor becomes emissive, is often preferred as it provides a clearer signal against a dark background. nih.gov A rhodamine-pyridine conjugate, for instance, provides a "turn-on" fluorescent response specifically for Fe³⁺ ions. researchgate.net

Spectral Shifts: The binding event can cause a shift in the maximum wavelength of absorption or emission. A bathochromic shift (red-shift) to a longer wavelength or a hypsochromic shift (blue-shift) to a shorter wavelength provides a ratiometric signal, where the ratio of intensities at two different wavelengths changes. This can improve the accuracy and reliability of detection. For example, a sensor reacting with a nerve agent simulant produced a 112 nm shift in its fluorescence emission maximum. acs.org

These varied responses allow for the design of highly specific and sensitive chemosensors for a wide range of applications, from environmental monitoring of heavy metals to bioimaging within living cells. mdpi.comscilit.com

Future Research Trajectories for 3,4 Bis 4 Methoxyphenyl Pyridine

Exploration of Novel Synthetic Pathways

While classical methods for pyridine (B92270) synthesis, such as the Hantzsch synthesis, have been well-established for producing dihydropyridines that can be subsequently aromatized, future research should focus on more direct and efficient routes to polysubstituted pyridines like 3,4-bis(4-methoxyphenyl)pyridine. rsc.orgnih.govrsc.org Modern synthetic strategies offer significant advantages in terms of atom economy, regioselectivity, and functional group tolerance.

Future investigations could explore one-pot multicomponent reactions, which have proven effective for the synthesis of other highly substituted 3,4-diarylpyridines. rsc.org These methods often involve the condensation of readily available starting materials under catalytic conditions, providing a streamlined approach to complex molecular architectures. Another promising avenue is the application of transition-metal-catalyzed C-H activation/alkenylation/electrocyclization sequences. sigmaaldrich.com This strategy allows for the construction of the pyridine ring from simpler imines and alkynes, offering a high degree of control over the substitution pattern.

Furthermore, the development of novel "green chemistry" approaches using environmentally benign solvents and catalysts would be a significant advancement. rsc.org Research into microwave-assisted organic synthesis could also lead to accelerated reaction times and improved yields for the synthesis of this compound and its analogues. chemicalbook.comfrontiersin.org

A summary of potential synthetic strategies for future exploration is presented in Table 1.

Table 1: Potential Future Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Key Research Focus
Multicomponent Reactions High atom economy, operational simplicity, rapid assembly of molecular complexity. rsc.org Development of novel catalyst systems and optimization of reaction conditions for high regioselectivity and yield.
C-H Activation/Cyclization Direct functionalization of simple precursors, high functional group tolerance. sigmaaldrich.com Design of new ligands for the metal catalyst to improve efficiency and scope.
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced reaction control. chemicalbook.comfrontiersin.org Optimization of microwave parameters and solvent systems for efficient synthesis.

Advanced Functionalization and Derivatization Strategies

The this compound scaffold serves as an excellent platform for further chemical modification to tune its physicochemical properties and explore new applications. Future research should focus on developing advanced strategies for the selective functionalization and derivatization of this core structure.

One key area of exploration is the late-stage functionalization of the pyridine ring. Techniques for direct C-H arylation, alkylation, or halogenation at the remaining open positions of the pyridine ring (C-2, C-5, and C-6) would provide access to a diverse library of derivatives. rsc.org For instance, the introduction of additional aryl groups could lead to the formation of tri- or tetra-arylpyridines with interesting photophysical or biological properties. rsc.org

Derivatization of the methoxy (B1213986) groups on the pendant phenyl rings offers another avenue for diversification. Demethylation to the corresponding hydroxy-substituted pyridines would not only alter the electronic properties but also provide handles for further functionalization through esterification, etherification, or the introduction of other functional groups. These modifications could significantly impact the molecule's solubility, coordination ability, and biological activity.

Furthermore, the pyridine nitrogen can be targeted for N-oxide formation or quaternization, which would dramatically alter the electronic nature of the pyridine ring and could be a precursor for further reactions. The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, starting from functionalized this compound precursors, represents a significant opportunity for creating novel compounds with potential applications in medicinal chemistry. nih.govmdpi.comresearchgate.netresearchgate.net

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new synthetic routes. While the general mechanisms of classical pyridine syntheses like the Hantzsch reaction are known, the intricacies of modern, metal-catalyzed multicomponent and C-H activation reactions warrant deeper investigation. rsc.orgnih.govrsc.orgsigmaaldrich.comlookchem.com

Future research should employ a combination of experimental and computational techniques to elucidate the mechanistic pathways. Kinetic studies, in situ spectroscopic monitoring (e.g., NMR, IR), and the isolation and characterization of reaction intermediates can provide valuable experimental evidence. For instance, in rhodium-catalyzed C-H activation reactions, the isolation of C-H activated complexes has provided significant insight into the reaction mechanism. sigmaaldrich.com

Computational modeling, using methods such as Density Functional Theory (DFT), can be a powerful tool to map out potential energy surfaces, identify transition states, and predict the regioselectivity of reactions. nih.gov Such theoretical studies can help in understanding the role of catalysts, ligands, and solvents in directing the outcome of complex transformations. A deeper mechanistic understanding will enable the rational design of more efficient and selective synthetic methods for this compound and its derivatives.

Integration into Hybrid Material Systems

The unique structural and electronic properties of this compound make it an attractive building block for the construction of novel hybrid material systems. Future research should explore the incorporation of this molecule into polymers and metal-organic frameworks (MOFs) to create materials with tailored functionalities.

The pyridine nitrogen provides a coordination site for metal ions, making this compound a potential ligand for the synthesis of coordination polymers and MOFs. rsc.orgrsc.org The resulting materials could exhibit interesting properties such as porosity for gas storage and separation, catalytic activity, or luminescence. The methoxy groups on the phenyl rings could also play a role in directing the self-assembly of these frameworks through weaker intermolecular interactions.

Furthermore, this compound can be functionalized with polymerizable groups to be incorporated as a monomer in the synthesis of novel polymers. The resulting polymers could possess enhanced thermal stability, specific optical properties, or serve as host materials for applications in organic light-emitting diodes (OLEDs). The rigid and aromatic nature of the pyridine core can impart desirable mechanical and thermal properties to the polymer backbone.

Table 2: Potential Applications of this compound in Hybrid Materials

Material Type Potential Functionality Research Direction
Metal-Organic Frameworks (MOFs) Gas storage, separation, catalysis, sensing. Design and synthesis of MOFs with controlled porosity and active metal sites.
Coordination Polymers Luminescence, magnetic materials, sensors. Exploration of different metal ions and coordination geometries to tune properties.

Expanded Scope of Coordination and Catalytic Applications

The nitrogen atom of the pyridine ring in this compound is a potential coordination site for a wide range of metal ions. This opens up avenues for its use as a ligand in coordination chemistry and catalysis. Future research should systematically explore the coordination behavior of this molecule with various transition metals and investigate the catalytic activity of the resulting metal complexes.

The steric bulk of the two 4-methoxyphenyl (B3050149) substituents is expected to influence the coordination geometry and the stability of the resulting metal complexes. This could lead to the formation of complexes with unique structures and reactivity. The electronic properties of the ligand, which can be tuned by modifying the substituents on the phenyl rings, will also play a crucial role in determining the catalytic performance of the metal center.

Terpyridine-metal complexes are known for their applications in catalysis and supramolecular chemistry. By analogy, complexes of this compound could be investigated as catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The development of chiral versions of this ligand could also open the door to asymmetric catalysis.

Theoretical Predictions Guiding Experimental Design

Computational chemistry and theoretical modeling are powerful tools that can accelerate the discovery and development of new molecules and materials. Future research on this compound should leverage theoretical predictions to guide experimental design, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic signatures. nih.gov These predictions can aid in the characterization of newly synthesized compounds and provide insights into their reactivity. For instance, theoretical calculations of the basicity of substituted pyridines have shown good agreement with experimental results.

Furthermore, computational screening of virtual libraries of this compound derivatives can help identify promising candidates for specific applications. For example, by calculating properties such as binding affinities to biological targets or electronic properties relevant to materials science, researchers can prioritize the synthesis of the most promising molecules. Molecular dynamics simulations can also be used to study the behavior of these molecules in complex environments, such as in solution or within a material matrix, providing valuable insights into their function.

Q & A

Synthesis and Purification

Basic Q: What are the common synthetic strategies for preparing 3,4-bis(4-methoxyphenyl)pyridine, and how can regioselectivity be ensured during substitution? Methodological Answer: A typical approach involves Suzuki-Miyaura cross-coupling reactions between halogenated pyridine precursors and 4-methoxyphenylboronic acids. For regioselectivity at the 3,4-positions, steric and electronic factors of the pyridine ring must be controlled. For example, using Pd(PPh₃)₄ as a catalyst under inert conditions promotes selective coupling at less hindered positions . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to achieve >95% purity.

Advanced Q: How can competing side reactions (e.g., over-substitution or homocoupling) be minimized in multi-aryl pyridine synthesis? Methodological Answer: Side reactions are mitigated by:

  • Stoichiometric control: Limiting boronic acid equivalents to 2.1–2.3 per pyridine halide.
  • Catalyst tuning: Using Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) to suppress homocoupling .
  • Low-temperature conditions: Reactions at 60–80°C reduce thermal degradation of intermediates.

Structural Characterization

Basic Q: Which spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:

  • ¹H/¹³C NMR: Methoxy groups appear as singlets at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). Aromatic protons exhibit splitting patterns consistent with para-substitution .
  • HRMS: Molecular ion peaks at m/z ~347.14 (C₂₃H₂₁NO₂) confirm the molecular formula.

Advanced Q: How can X-ray crystallography resolve ambiguities in substituent positioning for asymmetric derivatives? Methodological Answer: Single-crystal X-ray diffraction provides unambiguous assignment of substituent positions. For example, in related pyridine derivatives, dihedral angles between the pyridine core and aryl rings (typically 40–60°) and hydrogen-bonding networks (e.g., C–H···O interactions) confirm spatial arrangements .

Biological Activity Evaluation

Basic Q: What in vitro assays are suitable for screening the bioactivity of this compound? Methodological Answer:

  • Enzyme inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent).
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .

Advanced Q: How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved? Methodological Answer:

  • Standardize assay conditions: Control solvent (DMSO ≤0.1%), cell passage number, and incubation time.
  • Metabolic stability testing: Use liver microsomes to assess compound degradation during assays .
  • Orthogonal validation: Confirm results with SPR (surface plasmon resonance) for binding affinity.

Material Science Applications

Advanced Q: Can this compound serve as a ligand in electroluminescent materials? Methodological Answer: Pyridine derivatives with electron-donating methoxy groups can act as hole-transport layers. For example, analogous compounds in double-layer organic LEDs exhibit external quantum efficiencies up to 1% at <10 V, attributed to balanced charge injection . Testing involves:

  • Cyclic voltammetry: Determine HOMO/LUMO levels.
  • Thin-film deposition: Vacuum evaporation to assess film morphology and conductivity.

Computational Modeling

Advanced Q: How do computational methods predict the π-π stacking behavior of this compound in supramolecular assemblies? Methodological Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate intermolecular interactions.
  • Hirshfeld surface analysis: Quantify C···C and C···O contacts, as seen in related structures with 18–22% π-stacking contributions .

Stability and Degradation

Basic Q: What are the key stability concerns for this compound under ambient conditions? Methodological Answer:

  • Photooxidation: Methoxy groups are susceptible to UV-induced degradation. Store in amber vials at –20°C under argon.
  • Hydrolysis: Monitor pH in aqueous solutions (stable at pH 6–8) .

Environmental Impact

Advanced Q: What methodologies assess the environmental persistence of this compound? Methodological Answer:

  • OECD 301F: Measure biodegradation via manometric respirometry.
  • QSAR models: Predict bioaccumulation using logP values (~3.5 for this compound) .

Data Reproducibility

Advanced Q: How can batch-to-batch variability in synthesis impact pharmacological studies? Methodological Answer:

  • QC protocols: Enforce strict HPLC purity thresholds (>98%) and NMR spectral matching.
  • Accelerated stability studies: Stress samples at 40°C/75% RH for 4 weeks to identify degradants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.